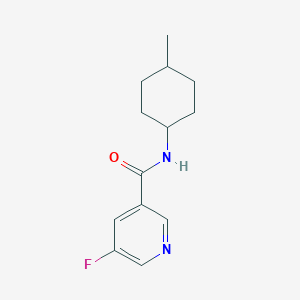

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, is a topic of interest in the field of organic chemistry . The introduction of fluorine atoms into lead structures is a common chemical modification used in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Serotonin 1A Receptors and Alzheimer's Disease

One of the notable applications involves the use of fluorinated derivatives of selective serotonin 1A (5-HT1A) antagonists for brain imaging in Alzheimer's disease patients. Fluorinated compounds, similar in structure to 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, have been synthesized and evaluated for their biological properties. These studies focus on developing PET ligands for imaging 5-HT1A receptors, which are crucial in understanding the neurological changes in Alzheimer's disease. The fluorinated derivatives show promising results in rats and could potentially offer insights into serotonin levels and receptor distribution in the human brain, aiding in the diagnosis and study of Alzheimer's disease and related neurodegenerative disorders (Lang et al., 1999).

Kinase Inhibitors for Cancer Treatment

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These compounds, which share a structural relation to this compound, exhibit significant in vitro and in vivo efficacy against various cancer models, including a Met-dependent GTL-16 human gastric carcinoma xenograft model. Due to their excellent pharmacokinetic profiles and preclinical safety, these compounds have advanced into phase I clinical trials, indicating their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).

Antiviral Agents and Polynucleotide Biosynthesis Inhibitors

Fluoroimidazoles, including 4-fluoroimidazole derivatives, have been explored for their antiviral properties and ability to inhibit polynucleotide biosynthesis. These compounds demonstrate a range of activities against various virus groups, suggesting their potential as broad-spectrum antiviral agents. The study compares the antiviral activities of these fluoroimidazoles to reference materials like ribavirin, highlighting the unique inhibitory effects on viral cytopathogenicity and cellular DNA and RNA synthesis. This research underscores the potential of fluoroimidazole derivatives, related to this compound, in developing new antiviral therapies (De Cercq & Luczak, 1975).

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides

Research on the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride has led to the creation of novel compounds with antimicrobial properties. These studies involve the preparation of linear and macrocyclic bridged pyridines, demonstrating the versatility of pyridine derivatives in generating compounds with potential therapeutic applications. The antimicrobial screening of these compounds offers insights into their effectiveness against various microbial strains, showcasing the broad utility of pyridine carboxamide derivatives in medicinal chemistry (Al-Salahi, Al-Omar, & Amr, 2010).

Eigenschaften

IUPAC Name |

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYNFGJOUMPLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)